molecular formula C23H22N2O4S B2641654 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922090-28-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2641654
CAS RN: 922090-28-6
M. Wt: 422.5
InChI Key: LQEPXLMRTBRMPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the sulfonamide and methyl groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tricyclic system, with two benzene rings fused to a seven-membered ring containing an oxygen atom. The sulfonamide and methyl groups would be attached to this core structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the sulfonamide and methyl groups. These functional groups could potentially participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a sulfonamide group could enhance its water solubility compared to the parent dibenzo[b,f][1,4]oxazepine compound .

Scientific Research Applications

Methanesulfonic Acid Salt Forms and Structural Characterization

Research has explored methanesulfonic acid salt forms of carbamazepine and its analogue 10,11-dihydrocarbamazepine, highlighting the preparation and characterization of these compounds. This study provides valuable structural information that could be relevant for understanding the properties of similar methanesulfonamide compounds (Eberlin, Eddleston, & Frampton, 2013).

Photophysical Properties of Related Compounds

A series of new 2,5-dibenzoxazolylphenols and related compounds have been synthesized, displaying excited state intramolecular proton-transfer fluorescence. This research on photophysical properties could offer insights into the fluorescence characteristics of related dibenzoxazepin compounds (Kauffman & Bajwa, 1993).

High Molecular Weight Polybenzoxazoles

Studies on the synthesis of high molecular weight polybenzoxazoles (PBOs) in polyphosphoric acid and their hydrolytic stability provide a detailed look into the polymerization process and stability of these materials, which could be analogous to the stability considerations of similar oxazepine compounds (Kim, Einsla, Tchatchoua, & McGrath, 2005).

Chelating Nitrogen Ligands and Catalytic Applications

The development of chelating nitrogen ligands, such as bis(2-benzoxazolyl)methane, and their application in catalytic reduction processes showcases the versatility of benzoxazolyl compounds in catalysis. The structural and functional insights from these studies could provide a foundation for the development of similar oxazepin-based catalysts (Ragaini, Pizzotti, Cenini, Abbotto, Pagani, & Demartin, 1995).

Synthesis and Properties of Novel Sulfonamides

Research into the synthesis and properties of novel sulfonamides, including their interactions with various biomolecules and potential applications as inhibitors or probes, underscores the functional diversity and potential of sulfonamide-based compounds in various scientific and technological fields (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).

Future Directions

Future research on this compound could focus on exploring its potential applications, such as its use as a pharmaceutical agent or a chemical intermediate. Further studies could also aim to optimize its synthesis and characterize its physical and chemical properties in more detail .

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-15-5-4-6-17(11-15)14-30(27,28)24-18-8-10-21-19(13-18)23(26)25(3)20-12-16(2)7-9-22(20)29-21/h4-13,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEPXLMRTBRMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide

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